An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexanenitrile
An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, is a versatile chemical intermediate with significant applications in the synthesis of various organic compounds. Its unique molecular structure, featuring a C8 backbone with a nitrile functional group, imparts a range of chemical properties that make it a valuable precursor in the production of amines, carboxylic acids, and other derivatives used in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the core chemical properties of 2-Ethylhexanenitrile, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic characteristics.
Chemical and Physical Properties
2-Ethylhexanenitrile is a colorless liquid with the molecular formula C8H15N.[1] It is characterized by its poor solubility in water but good solubility in many organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Ethylhexanenitrile
| Property | Value | Reference(s) |
| Molecular Formula | C8H15N | [1] |
| Molecular Weight | 125.21 g/mol | [1] |
| CAS Number | 4528-39-6 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 193 °C at 760 mmHg | [2] |
| Density | 0.811 g/cm³ | [2] |
| Solubility | Poorly soluble in water, soluble in many organic solvents | [1] |
| InChI Key | WYYVVEWZSRVHNF-UHFFFAOYSA-N | [2] |
| SMILES | CCCCC(CC)C#N | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 2-Ethylhexanenitrile are crucial for its effective utilization in research and development.
Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide
This procedure is adapted from a well-established method for the dehydration of amides to nitriles.[4]
Experimental Protocol:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser and a gas trap, place 286 g (2 moles) of 2-ethylhexanamide, 300 ml of dry benzene, and 357 g (218 ml, 3 moles) of thionyl chloride.[4]
-
Heat the flask in a water bath to 75–80°C and maintain this temperature for 4.5 hours.[4]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully add a mixture of 100 g of crushed ice and 100 ml of water to decompose the excess thionyl chloride.
-
With stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline to litmus paper.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with 100 ml of benzene.
-
Combine the benzene extracts and wash once with 150 ml of 1% sodium carbonate solution, followed by two washes with 150-ml portions of water.
-
Dry the benzene solution over anhydrous sodium sulfate.
-
Remove the benzene by distillation.
-
Distill the residue under reduced pressure to obtain pure 2-Ethylhexanenitrile.
Hydrolysis of 2-Ethylhexanenitrile to 2-Ethylhexanoic Acid
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically carried out under acidic conditions.[5][6][7]
Experimental Protocol:
-
In a round-bottomed flask fitted with a reflux condenser, place 12.5 g (0.1 mol) of 2-Ethylhexanenitrile.
-
Add 50 mL of a 10% (v/v) aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the diethyl ether by rotary evaporation to yield crude 2-ethylhexanoic acid.
-
The product can be further purified by distillation under reduced pressure.
Reduction of 2-Ethylhexanenitrile to 2-Ethylhexylamine
The reduction of nitriles to primary amines is commonly achieved through catalytic hydrogenation.[8][9]
Experimental Protocol:
-
In a high-pressure hydrogenation vessel (Parr apparatus), place 12.5 g (0.1 mol) of 2-Ethylhexanenitrile dissolved in 100 mL of ethanol.
-
Add 0.5 g of a palladium on carbon catalyst (10% Pd/C).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the ethanol by rotary evaporation.
-
The resulting 2-ethylhexylamine can be purified by distillation under reduced pressure.
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Ethylhexanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Ethylhexanenitrile is expected to show characteristic signals for the different protons in the molecule. The proton on the carbon adjacent to the electron-withdrawing nitrile group will be deshielded and appear further downfield.[2]
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The nitrile carbon has a characteristic chemical shift in the range of 115-125 ppm.[2]
Table 2: Predicted NMR Data for 2-Ethylhexanenitrile
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H directly attached to the chiral carbon | 2.3 - 2.6 | Multiplet | Nitrile Carbon (-C≡N) | 118 - 122 |
| Methylene protons of the ethyl group (-CH₂CH₃) | 1.5 - 1.8 | Multiplet | Chiral Carbon (-CH(CN)-) | 30 - 40 |
| Methylene protons of the butyl chain (-CH₂-) | 1.2 - 1.6 | Multiplet | Methylene Carbons (-CH₂-) | 20 - 35 |
| Methyl protons of the ethyl group (-CH₂CH₃) | 0.9 - 1.1 | Triplet | Methyl Carbons (-CH₃) | 10 - 15 |
| Methyl protons of the butyl chain (-CH₃) | 0.8 - 1.0 | Triplet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethylhexanenitrile will exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch).
Table 3: Characteristic IR Absorption for 2-Ethylhexanenitrile
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~2240 | Strong, Sharp |
| C-H stretch (aliphatic) | 2850-3000 | Medium to Strong |
| C-H bend (aliphatic) | 1375-1465 | Medium |
Mass Spectrometry (MS)
The mass spectrum of 2-Ethylhexanenitrile obtained by electron ionization (EI) will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the alkyl chains.
Table 4: Expected Fragments in the Mass Spectrum of 2-Ethylhexanenitrile
| m/z | Possible Fragment |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 96 | [M - C₂H₅]⁺ |
| 82 | [M - C₃H₇]⁺ |
| 68 | [M - C₄H₉]⁺ |
Logical Relationships and Experimental Workflows
The chemical transformations of 2-Ethylhexanenitrile can be visualized to illustrate the relationships between the starting material, intermediates, and final products.
The synthesis and subsequent reactions of 2-Ethylhexanenitrile follow a logical experimental workflow.
References
- 1. Buy 2-Ethylhexanenitrile | 4528-39-6 [smolecule.com]
- 2. 2-Ethylhexanenitrile | 4528-39-6 | Benchchem [benchchem.com]
- 3. 2-Ethylhexanenitrile | C8H15N | CID 239609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
